1-(3-Cyanopropyl)piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-piperazin-1-ylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c9-3-1-2-6-11-7-4-10-5-8-11/h10H,1-2,4-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKVYGFJHOLYRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374108 | |
| Record name | 1-(3-Cyanopropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5623-94-9 | |
| Record name | 1-(3-Cyanopropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5623-94-9 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Overview of Piperazine Derivatives in Chemical and Biological Sciences
The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry. wisdomlib.orgnih.gov Its versatile structure is a common feature in a wide array of therapeutic agents with diverse biological activities. wisdomlib.orgjetir.org Piperazine derivatives have been extensively investigated and developed for numerous applications, including as antipsychotics, antidepressants, antihistamines, antianginals, anticancer, and antiviral agents. wisdomlib.orgnih.gov
The unique chemical properties of the piperazine moiety, such as its ability to form hydrogen bonds and its structural rigidity, contribute to enhanced water solubility, oral bioavailability, and target affinity of drug candidates. researchgate.net Minor modifications to the substitution patterns on the piperazine nucleus can lead to significant changes in the medicinal properties of the resulting compounds. wisdomlib.org This adaptability has made the piperazine scaffold a focal point for the design and synthesis of new therapeutic agents. nih.govresearchgate.net
Table 1: Examples of Biological Activities of Piperazine Derivatives
| Biological Activity | Description |
| Antipsychotic | Used in the treatment of psychosis, with examples like Clozapine. nih.gov |
| Antidepressant | Molecules like Vortioxetine demonstrate the potential of piperazine derivatives in managing depression. nih.govtandfonline.com |
| Anxiolytic | Compounds such as Buspirone are utilized for their anxiety-reducing effects. nih.gov |
| Anticancer | Certain piperazine derivatives have shown cytotoxic activity against various cancer cell lines. nih.govjetir.org |
| Antimicrobial | Research has explored the potential of piperazine derivatives against bacterial and fungal strains. researchgate.net |
| Anti-inflammatory | The anti-inflammatory potential of these compounds has been a subject of study. wisdomlib.orgjetir.org |
| Anthelmintic | Piperazine was initially introduced for its effectiveness against parasitic worms. jetir.org |
Significance of the Cyanopropyl Moiety in Chemical Compounds
The cyanopropyl group (-CH2CH2CH2CN) is a functional group that imparts specific chemical and physical properties to a molecule. The nitrile (-CN) group is a strong electron-withdrawing group, which can influence the electronic environment of the entire molecule. This can affect factors such as reactivity, polarity, and binding interactions with biological targets.
In chemical synthesis, the cyanopropyl group can serve as a versatile intermediate. For instance, the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions. This chemical versatility allows for the further elaboration of the molecule, making it a useful building block in the synthesis of more complex structures. smolecule.comprepchem.com For example, 4-(2-pyrimidyl)-1-(3-cyanopropyl)piperazine is an intermediate in the synthesis of the anxiolytic drug Buspirone. chemicalbook.com
The presence of the cyanopropyl chain can also influence a compound's physical properties. It can participate in dipole-dipole interactions and may affect the molecule's dielectric properties and thermal characteristics like melting point and decomposition temperature. ontosight.ai In the context of materials science, the cyanopropyl group's properties are utilized in stationary phases for chromatography, where it can interact with analytes through dipole-dipole interactions, hydrogen bonding, and π-π stacking. oup.comrsc.org
Current Research Landscape of 1 3 Cyanopropyl Piperazine and Its Analogues
Classical Synthesis Routes
Traditional methods for synthesizing N-substituted piperazines, including this compound, primarily rely on the direct functionalization of the nitrogen atoms of the piperazine ring.
The most direct approach to synthesizing this compound involves the N-alkylation of piperazine. This method utilizes a cyanopropyl halide, such as 4-chlorobutyronitrile or 4-bromobutyronitrile, as the alkylating agent. The reaction proceeds via a nucleophilic substitution mechanism, where one of the secondary amine nitrogens of the piperazine ring attacks the electrophilic carbon of the cyanopropyl halide, displacing the halide ion.
To achieve mono-substitution and prevent the formation of disubstituted byproducts, it is common to use a large excess of piperazine or to employ a protecting group strategy. mdpi.com A simpler approach involves the use of a protonated piperazine salt, such as piperazine monohydrochloride, which deactivates one nitrogen atom, thereby favoring the desired mono-alkylation. mdpi.com The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
A widely documented method for synthesizing derivatives of this compound is the condensation reaction between a pre-substituted piperazine and 3-chloro-1-cyanopropane (also known as 4-chlorobutyronitrile). newdrugapprovals.orgnewdrugapprovals.org This approach is particularly prevalent in the synthesis of pharmaceutical intermediates. For instance, the synthesis of a precursor to the anxiolytic drug Buspirone involves the condensation of 1-(2-pyrimidinyl)piperazine with 3-chloro-1-cyanopropane. newdrugapprovals.orgnewdrugapprovals.org
The reaction is typically performed by heating the reactants under reflux in a suitable solvent, such as n-butanol, in the presence of a base like sodium carbonate to act as a scavenger for the hydrochloric acid produced. newdrugapprovals.orgprepchem.com Following the reaction, the product is isolated and purified, often through techniques like silica (B1680970) gel chromatography. prepchem.com
Table 1: Condensation Reaction for Synthesis of 1-(3-cyanopropyl)-4-(2-pyrimidinyl)-piperazine
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Reference |
| 1-(2-pyrimidinyl)piperazine | 3-chloro-1-cyanopropane | Sodium Carbonate | n-Butanol | Reflux, 19 hours | 1-(3-cyanopropyl)-4-(2-pyrimidinyl)-piperazine | prepchem.com |
| 1-(2-pyrimidinyl)piperazine | 3-chloro-1-cyanopropane | Sodium Carbonate | n-Butanol | Reflux | 4-(2-pyrimidinyl)-1-(3-cyanopropyl)piperazine | newdrugapprovals.orgnewdrugapprovals.org |
Advanced Synthetic Approaches
While classical N-alkylation is effective, modern synthetic chemistry offers more sophisticated strategies that allow for the construction of the piperazine ring itself or its modification in novel ways. These advanced approaches provide greater structural diversity and can incorporate principles of green chemistry.
Advanced methods for constructing the piperazine ring from acyclic precursors offer an alternative to direct functionalization. One such strategy is the catalytic reductive cyclization of dioximes. nih.govmdpi.com This approach allows for the synthesis of piperazines with substituents on both carbon and nitrogen atoms. nih.gov
The process begins with the sequential double Michael addition of nitrosoalkenes to a primary amine, which forms a bis(oximinoalkyl)amine intermediate. mdpi.com This intermediate then undergoes a stereoselective catalytic reductive cyclization. The key steps of the cyclization mechanism involve the catalytic hydrogenolysis of the N-O bonds in the dioxime to form a diimine intermediate, which then cyclizes. mdpi.com Subsequent hydrogenation and elimination of ammonia (B1221849) yield the final piperazine ring. mdpi.com This method has been successfully demonstrated using catalysts such as 5%-Pd/C for the hydrogenation step. mdpi.com This strategy represents a powerful way to build the piperazine scaffold from simple primary amines. nih.govresearchgate.net
A significant challenge in piperazine chemistry has been the selective functionalization of the carbon-hydrogen (C-H) bonds of the ring, as over 80% of piperazine-containing drugs are substituted only at the nitrogen positions. mdpi.comnih.gov Recent advances in catalysis have begun to address this, providing powerful tools for piperazine core modification. mdpi.com These C-H functionalization techniques create new avenues for synthesizing unique piperazine structures that are not accessible through traditional methods. nih.gov
Photoredox catalysis has emerged as a key technology in this area. researchgate.net Using organic photocatalysts like acridinium (B8443388) salts, it is possible to achieve site-selective C-H alkylation of piperazine substrates under mild conditions. mdpi.combohrium.com This method relies on the electronic differentiation between the two nitrogen atoms to control the position of functionalization. mdpi.com Transition-metal catalysis, for example using iridium complexes, has also been employed for the direct α-C–H arylation and vinylation of piperazines, representing a breakthrough in diversifying the molecular architecture of this important heterocycle. nih.gov
The principles of green chemistry are increasingly being applied to the synthesis of piperazines to reduce environmental impact and improve efficiency. mlsu.ac.in These principles include the use of safer solvents, designing for energy efficiency, and employing catalytic rather than stoichiometric reagents. mlsu.ac.in
One green approach involves the use of heterogeneous catalysts, such as piperazine immobilized on the surface of graphene oxide, which can be easily separated from the reaction mixture and reused multiple times without significant loss of activity. rsc.org Such catalysts have proven effective in aqueous ethanol, a more environmentally benign solvent system. rsc.org
Furthermore, energy efficiency can be enhanced by using microwave-assisted synthesis. scirp.org Microwave irradiation can dramatically shorten reaction times and increase yields compared to conventional heating methods, as demonstrated in the synthesis of related pyridazinium-based ionic liquids. scirp.orgresearchgate.net These methods align with the green chemistry goals of preventing waste and minimizing energy requirements. mlsu.ac.in
Synthesis of Key Intermediates
The preparation of specific cyanopropyl-substituted piperazines serves as a foundational step in the synthesis of more complex molecules. These intermediates are often synthesized through nucleophilic substitution reactions, where a piperazine derivative reacts with a suitable cyanopropylating agent.
Preparation of 4-(2-pyrimidinyl)-1-(3-cyanopropyl)piperazine
A significant intermediate, 4-(2-pyrimidinyl)-1-(3-cyanopropyl)piperazine, is a precursor in the synthesis of the anxiolytic agent buspirone. chemicalbook.comgoogle.com One common method for its preparation involves the reaction of 1-(2-pyrimidinyl)piperazine with 4-chlorobutyronitrile. chemicalbook.comprepchem.com The reaction is typically carried out in the presence of a base, such as sodium carbonate, and a suitable solvent like n-butanol, under reflux conditions. prepchem.com Following the reaction, the product is isolated through extraction and purified using techniques like silica gel chromatography. prepchem.com An alternative approach involves reacting an acid salt of 2-hydroxypyrimidine (B189755) with an alkanesulfonyl chloride to form a 2-pyrimidyl alkanesulfonate. This intermediate is then reacted with this compound to yield the desired product. google.com This latter method is highlighted as a cost-efficient route for large-scale production. google.com
Another documented synthesis involves refluxing a mixture of 1-(2-pyrimidinyl)piperazine and 3-chloropropionitrile (B165592) with sodium carbonate in n-butanol. lookchem.com After concentration, the product is crystallized from cyclohexane. lookchem.com The resulting 4-(2-pyrimidinyl)-1-(3-cyanopropyl)piperazine can then be hydrogenated using a Raney nickel catalyst to produce 1-(4-aminobutyl)-4-(2-pyrimidinyl)piperazine, another crucial intermediate. chemicalbook.comgoogle.com
Table 1: Synthesis of 4-(2-pyrimidinyl)-1-(3-cyanopropyl)piperazine
| Reactants | Reagents & Solvents | Reaction Conditions | Yield | Melting Point | Reference |
|---|---|---|---|---|---|
| 1-(2-pyrimidinyl)piperazine, 4-chlorobutyronitrile | Sodium carbonate, n-butanol | Reflux for 19 hours | - | 56-57°C | prepchem.com |
| 2-Pyrimidyl methanesulfonate (B1217627), this compound | Acid acceptor, xylene, heptane | - | 83% | 53-56°C | google.com |
| 1-(2-pyrimidinyl)piperazine, 3-chloropropionitrile | Sodium carbonate, n-butanol, cyclohexane | Reflux for 16 hours | 70% | 56.6-58°C | lookchem.com |
Routes to Related Cyanopropyl-Substituted Piperazines
The synthesis of cyanopropyl-substituted piperazines is not limited to pyrimidinyl derivatives. The fundamental reaction involves the N-alkylation of a piperazine ring with a 3-cyanopropyl group. This is a common strategy in the synthesis of various N-alkyl piperazine analogs. mdpi.com The methods often involve nucleophilic substitution on alkyl halides, such as 4-chlorobutyronitrile or 4-bromobutyronitrile. chemicalbook.commdpi.com
The versatility of the piperazine scaffold allows for the synthesis of a wide array of substituted compounds. beilstein-journals.orgorganic-chemistry.orgorganic-chemistry.org For instance, palladium-catalyzed reactions have been developed for the efficient synthesis of arylpiperazines. organic-chemistry.org Other innovative methods include multi-component reactions and ring-expansion strategies to create diverse piperazine cores. beilstein-journals.orgorganic-chemistry.org While these methods are broad, the core principle of introducing the cyanopropyl group often relies on the direct alkylation of the piperazine nitrogen.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound and its derivatives. prismbiolab.com Key parameters that are often adjusted include the choice of solvent, base, temperature, and reaction time. google.comprepchem.comnii.ac.jp
For the synthesis of 4-(2-pyrimidinyl)-1-(3-cyanopropyl)piperazine, variations in the protocol have been documented to improve outcomes. For example, one method specifies refluxing for 19 hours in n-butanol with sodium carbonate. prepchem.com Another protocol suggests a 16-hour reflux time. lookchem.com A different approach, aimed at cost-efficiency, utilizes 2-pyrimidyl methanesulfonate and achieves an 83% yield. google.com
A more recent development in synthetic chemistry involves the use of palladium-NHC catalysts for coupling reactions, which has been applied to the synthesis of buspirone, a downstream product of 4-(2-pyrimidinyl)-1-(3-cyanopropyl)piperazine. chemicalbook.com In one instance, the use of a specific Pd-NHC-1 catalyst with sodium tert-butoxide in 1,2-dimethoxyethane (B42094) at room temperature for 16 hours resulted in a 90% yield of the final product. chemicalbook.com This highlights the potential for modern catalytic systems to significantly enhance reaction efficiency.
The use of flow chemistry and microwave reactors also presents opportunities for rapid optimization of reaction conditions. nii.ac.jp These techniques allow for precise control over parameters like temperature and residence time, enabling a more systematic approach to maximizing yield and minimizing reaction time. nii.ac.jp While not specifically detailed for this compound in the provided context, these general optimization strategies are highly relevant. prismbiolab.comnii.ac.jprsc.org
Table 2: Optimization of a Related Coupling Reaction for Buspirone Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Compound 1n | Compound 2n | Pd-NHC-1 (5 mol%) | Sodium tert-butoxide (1.2 equiv) | 1,2-dimethoxyethane | Room temperature, 16 hours, N2 atmosphere | 90% | chemicalbook.com |
Reactions of the Piperazine Nitrogen Atoms
The nitrogen atoms of the piperazine ring in this compound are nucleophilic and can participate in a range of chemical reactions.
Alkylation and Acylation Reactions
The secondary amine in the piperazine ring readily undergoes alkylation. For instance, it can be alkylated with various alkyl halides. A specific example is the reaction of this compound with 4-chlorobutyronitrile in the presence of sodium carbonate and n-butanol, which results in the formation of 1-(3-cyanopropyl)-4-(2-pyrimidinyl)piperazine. prepchem.com
Similarly, acylation reactions can occur at the piperazine nitrogen. These reactions are important for the synthesis of a variety of derivatives. mdpi.com The piperazine nitrogen can also be acylated with nicotinic acid derivatives to form corresponding amides. mdpi.com
To control the position of substitution and avoid mixtures of products, one of the nitrogen atoms can be protected with a group like tert-butoxycarbonyl (Boc). researchgate.net This allows for selective alkylation or acylation at the unprotected nitrogen.
Formation of Salt Derivatives
As a basic compound, this compound can react with acids to form salts. The formation of piperazinium salts with various organic acids, such as 2-chlorobenzoic acid, 2-bromobenzoic acid, and 2-iodobenzoic acid, has been documented for similar piperazine derivatives. nih.gov These reactions typically involve mixing equimolar solutions of the piperazine derivative and the respective acid in a suitable solvent like methanol. nih.gov The resulting salts often exhibit distinct crystalline structures. nih.gov The formation of salts with polycarboxylic acids like citric acid and tartaric acid is also a known process for piperazines. google.com
Reactions of the Nitrile Functional Group
The nitrile group (-C≡N) in this compound is a versatile functional group that can be converted into other important chemical moieties.
Hydrolysis to Carboxylic Acids
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or alkaline conditions. lumenlearning.comchemguide.co.uklibretexts.org
Acidic Hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of a carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.orgbyjus.com The reaction proceeds through an intermediate amide, which is further hydrolyzed. chemguide.co.ukbyjus.com
Alkaline Hydrolysis: Refluxing the nitrile with an alkali solution, like sodium hydroxide, yields the salt of the carboxylic acid and ammonia gas. chemguide.co.ukbyjus.com To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. chemguide.co.uklibretexts.org
The general reaction for nitrile hydrolysis can be represented as:
R-C≡N + 2H₂O → R-COOH + NH₃
Reduction to Primary Amines
The nitrile group can be reduced to a primary amine. This transformation is typically achieved through catalytic hydrogenation. For example, dioximes can be converted to piperazines through a reductive cyclization process using catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov This indicates that the nitrile group in a related context can be reduced to an amine.
Cyclization Reactions Involving the Nitrile
While specific examples of cyclization reactions involving the nitrile group of this compound are not prevalent in the provided search results, the reactivity of nitriles suggests potential for such transformations. For instance, nitriles can participate in cyclization reactions to form heterocyclic compounds. In one study, a base-promoted [3+3] cyclization of cyclopropenones with amides was used to synthesize 6H-1,3-oxazin-6-ones. rsc.org Although this does not directly involve this compound, it illustrates a potential reaction pathway for the nitrile or its derivatives. Another study describes a novel ring contraction of a 1,3-disubstituted piperazine derivative to an imidazoline, which involves the formation of a reactive intermediate that is then trapped. nih.gov
Conformational Analysis and Stereochemistry in Reactions
The conformation of the piperazine ring and its substituents is crucial in determining the molecule's reactivity and the stereochemistry of its products. The piperazine ring typically adopts a thermodynamically stable chair conformation to minimize torsional and steric strain. rsc.org In this conformation, substituents on the nitrogen or carbon atoms can occupy either axial or equatorial positions. The equilibrium between these two positions is governed by the steric bulk of the substituent.
For N-substituted piperazines, the substituent's preference for the equatorial position is a well-documented phenomenon, as this minimizes 1,3-diaxial interactions. In the case of this compound, the 3-cyanopropyl group attached to one of the nitrogen atoms would be expected to predominantly occupy the equatorial position in the preferred chair conformation.
The flexibility of the propyl chain allows the cyano group to be positioned in various orientations relative to the piperazine ring. However, without specific spectroscopic or computational studies, the precise rotational barriers and the preferred dihedral angles of the N-C-C-C-CN fragment remain undetermined.
Furthermore, studies on related C-substituted piperazines have shown that substituents on the ring's carbon atoms can, in some cases, lead to the adoption of non-chair conformations, such as a twist-boat, to alleviate steric strain. nih.gov While this compound is an N-substituted derivative, the principle that substituent interactions dictate the lowest energy conformation remains paramount.
The stereochemical course of reactions involving this compound, for instance, in alkylation or acylation at the second nitrogen atom (N4), would be influenced by the conformational state of the starting material. The accessibility of the N4 lone pair would be dictated by the orientation of the 3-cyanopropyl group. A bulky, conformationally locked substituent could provide a degree of stereocontrol in such reactions. However, in the absence of specific research data, any discussion on the diastereoselectivity or enantioselectivity of reactions involving this compound would be purely speculative.
Detailed research findings, including energy barriers for ring inversion and the rotation of the cyanopropyl group, would require dedicated computational modeling (e.g., Density Functional Theory calculations) or advanced experimental techniques like variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. nih.gov Such data is essential for constructing a quantitative picture of the conformational landscape and for accurately predicting stereochemical outcomes. As of the current body of scientific literature, these specific investigations for this compound have not been reported.
Derivatives and Analogues of 1 3 Cyanopropyl Piperazine
Structural Modifications for Diversification
The versatility of the 1-(3-cyanopropyl)piperazine structure provides a fertile ground for medicinal chemists to explore various chemical modifications. These alterations are primarily aimed at enhancing potency, selectivity, and pharmacokinetic properties. Key strategies for diversification include substitutions on the piperazine (B1678402) ring, modifications of the cyanopropyl chain, and the introduction of various heteroaromatic moieties.
Substitutions on the Piperazine Ring
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers significant opportunities for structural variation. researchgate.net These nitrogen atoms provide a large polar surface area and act as hydrogen bond acceptors and donors, which can improve water solubility, oral bioavailability, and target affinity. researchgate.net Synthetic strategies to introduce substituents on the piperazine ring are well-established and include methods for creating mono- and di-substituted derivatives on the nitrogen atoms, as well as substitutions on the carbon atoms of the ring itself. nih.gov
Common substitutions on the piperazine nitrogen atoms include the introduction of aryl, alkyl, and acyl groups. nih.gov For instance, N-arylpiperazines are considered privileged scaffolds because they can interact with multiple pharmacological targets with high affinity and selectivity. researchgate.net The complexity of the piperazine moiety in biologically active molecules can vary considerably, from simple substitutions on one or both nitrogen atoms to the incorporation of the piperazine ring into more complex polycyclic structures. nih.gov
Introduction of Heteroaromatic Moieties
The incorporation of heteroaromatic rings is a widely used strategy in drug design to enhance biological activity and modulate physicochemical properties. Attaching heteroaromatic systems to the this compound core can lead to compounds with novel pharmacological profiles. A variety of nitrogen-containing heteroaromatic moieties, such as indole (B1671886), pyrrole, pyrimidine, pyrazole, and quinoline, have been utilized in the synthesis of antiviral agents. mdpi.com The synthesis of these derivatives often involves coupling the heteroaromatic system to the piperazine nitrogen or modifying the cyanopropyl chain to include a heteroaromatic ring. This approach has been successful in developing compounds targeting a range of biological targets.
Synthesis of Pharmacologically Relevant Analogues
The structural modifications discussed above have been instrumental in the synthesis of a wide range of pharmacologically active analogues of this compound. These derivatives have shown promise in various therapeutic areas, including central nervous system disorders and infectious diseases.
Derivatives with Potential as Anxiolytics, Antidepressants, and Antipsychotics
The piperazine scaffold is a common feature in many drugs targeting the central nervous system. nih.gov Derivatives of this compound have been investigated for their potential as anxiolytics, antidepressants, and antipsychotics.
Anxiolytics and Antidepressants: A number of arylpiperazine derivatives have demonstrated antidepressant-like activity. nih.gov For example, new arylpiperazine derivatives incorporating isonicotinic and picolinic nuclei have shown antidepressant effects in preclinical models, with evidence suggesting the involvement of the serotonergic system. nih.gov Specifically, the effects of some of these compounds appear to be mediated by interactions with 5-HT1A receptors. nih.govnih.gov Studies on new piperazine derivatives have identified compounds with both anxiolytic and antidepressant-like effects. nih.gov The anxiolytic action of some new arylpiperazine derivatives has been linked to the direct participation of 5-HT1A receptors and indirect involvement of the GABAergic system. nih.gov
Antipsychotics: The versatile nature of the piperazine structure allows for the development of novel antipsychotic agents. researchgate.net N-Aryl-N'-benzylpiperazines have been explored as potential antipsychotic agents, with some compounds displaying high affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors. nih.gov The structural modifications, including the introduction of functionalities like amides, imides, and hydantoins, have been shown to influence their biological activity. nih.gov
Analogues with Reported Antimicrobial Activity
Piperazine and its derivatives have been recognized for their antimicrobial properties. nih.gov The development of piperazine-based antimicrobial agents is an active area of research.
Antibacterial and Antifungal Activity: Various synthesized piperazine derivatives have been screened for their antibacterial and antifungal activities. researchgate.net Some of these compounds have shown significant activity against a range of bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal species like Candida albicans and Aspergillus niger. researchgate.net For instance, newly synthesized disubstituted piperazines have demonstrated notable antibacterial activity, with some compounds being more potent than ampicillin against methicillin-resistant S. aureus (MRSA). nih.gov Furthermore, certain N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole have exhibited significant antibacterial activity, particularly against gram-negative bacteria like E. coli. mdpi.com
Compounds with Antimalarial Activity
The piperazine nucleus is a recognized scaffold in the design of antimalarial agents. Research has focused on derivatives of 1,4-bis(3-aminopropyl)piperazine, a close analogue of the reduced form of this compound. These compounds have been evaluated for their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
A study detailed the synthesis of a series of 1,4-bis(3-aminopropyl)piperazine derivatives and tested their activity against a chloroquine-resistant strain of P. falciparum. The most potent of these compounds demonstrated an activity three times greater than that of chloroquine, with a comparable selectivity index. nih.govresearchgate.net The mechanism of action for many of these compounds is believed to be similar to that of chloroquine, involving accumulation in the parasite's acidic food vacuole and the inhibition of β-hematin formation. nih.gov
Further research into N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivatives also yielded promising results. By modifying the terminal groups attached to the piperazine linker, scientists developed several compounds with a higher selectivity index than chloroquine. nih.gov One of these derivatives was successful in curing mice infected with Plasmodium berghei. nih.gov Structure-activity relationship (SAR) studies have indicated that the nature of the substituents on the piperazine moiety is crucial for antiplasmodial activity. mdpi.com For example, spiropiperidine hydantoins have been identified as new lead compounds for antimalarial drug discovery. mdpi.com
Table 1: Antimalarial Activity of Selected Piperazine Derivatives
| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |
|---|---|---|---|
| CWHM-123 | 3D7 | 310 | mdpi.com |
| CWHM-505 | 3D7 | 99 | mdpi.com |
| 2291-61 | Dd2 (CQ-resistant) | 102 | mdpi.com |
| Derivative 9 | W2 (CQ-resistant) | 18.9 | researchgate.net |
| Derivative 11 | W2 (CQ-resistant) | 454 | researchgate.net |
Intermediate Role in Complex Molecule Synthesis
The structural framework of this compound is a valuable building block in medicinal chemistry, primarily for introducing a piperazine ring connected by a three-carbon linker. The cyano group serves as a versatile handle for further chemical transformations, most commonly reduction to an amine.
Precursor for Buspirone Synthesis
This compound is structurally integral to a key intermediate in the synthesis of Buspirone, an anxiolytic agent used to treat generalized anxiety disorder. nih.gov In a widely used industrial synthesis pathway, 1-(Pyrimidin-2-yl)piperazine is alkylated with 4-chlorobutyronitrile (B21389). This reaction yields the direct precursor, 4-(2-pyrimidyl)-1-(3-cyanopropyl)piperazine. chemicalbook.commdpi.com
Intermediates for Other Pharmaceutical Compounds
The piperazine heterocycle is a common feature in many FDA-approved drugs, and its derivatives are crucial intermediates for creating diverse compound libraries for drug discovery. nih.govresearchgate.net The 1-(3-propyl)piperazine substructure, derived from or analogous to this compound, is used to synthesize a variety of other pharmaceutical compounds.
For instance, related structures like 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine serve as important intermediates in the synthesis of antipsychotic drugs such as aripiprazole and the antidepressant nefazodone. google.com The synthesis of these intermediates often involves the reaction of a substituted piperazine with a 1,3-dihalopropane, establishing the three-carbon linker. google.com
Furthermore, novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives have been designed and synthesized as potential multi-target agonists for dopamine (D2/D3) and serotonin (5-HT1A) receptors, with applications in treating Parkinson's disease. researchgate.net The synthesis of these molecules relies on connecting a piperazine derivative to a pyridine core via a three-carbon propyl linker, demonstrating the continued relevance of this structural motif in developing new therapeutic agents. researchgate.net
Mechanistic Investigations of Biological Activity and Structure Activity Relationships Sar
Pharmacological Target Interactions
The biological effects of 1-(3-Cyanopropyl)piperazine and related compounds are largely dictated by their interactions with various receptors, transporters, and enzymes within the central nervous system. The piperazine (B1678402) moiety often serves as a key pharmacophore, enabling binding to monoaminergic systems.
Affinity for Serotonin (B10506) Receptors (5-HT)
Derivatives of piperazine are well-documented for their interaction with serotonin (5-HT) receptors. The nature of the substituent on the piperazine nitrogen atoms significantly influences the affinity and selectivity for different 5-HT receptor subtypes. For instance, arylpiperazine derivatives are known to exhibit high affinity for 5-HT1A and 5-HT2A receptors. While specific binding data for this compound is not extensively detailed in the available literature, SAR studies of related compounds suggest that the substituent at the N1-position plays a crucial role in modulating receptor affinity. It is hypothesized that the cyanopropyl group could influence the electronic and steric properties of the piperazine nitrogen, thereby affecting its interaction with the receptor binding pocket.
Research on related arylpiperazine derivatives has shown that modifications at the N4-position can significantly impact 5-HT3 receptor binding. For example, features like the N4 piperazine nitrogen atom are considered important for binding. nih.gov The replacement of an aryl group with an alkyl chain, such as the 3-cyanopropyl group, would likely alter the binding profile, potentially reducing affinity for certain 5-HT receptor subtypes while possibly increasing it for others. The blockade of effects by WAY100635, a 5-HT1A receptor antagonist, in studies of some piperazine derivatives suggests the involvement of the serotonergic pathway. nih.gov
Interactions with Dopamine (B1211576) Receptors (D2)
Studies on N-phenylpiperazine analogs have demonstrated that these compounds can bind to D2 and D3 dopamine receptors. mdpi.comnih.gov The affinity and selectivity are highly dependent on the nature of the substituents. For instance, certain substitutions can lead to high D3 versus D2 receptor binding selectivity. nih.gov The 3-cyanopropyl group in this compound represents a non-aromatic, flexible chain, which would interact differently with the receptor compared to the more rigid aromatic systems. The interaction of the protonated N1 of the piperazine ring with specific residues in the D2 receptor is a key stabilizing force, and the nature of the N4-substituent can influence this interaction.
Modulation of Monoamine Pathways
Piperazine derivatives can modulate monoamine pathways by interacting with monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine (B1679862) transporter (NET). rti.orgnih.gov Phenylpiperazine analogs have been shown to inhibit the uptake and induce the release of monoamines. rti.org The selectivity of these analogs can be modified by altering the substituents on the piperazine skeleton. rti.org
Structure-Activity Relationship Studies
The biological activity of piperazine derivatives is intricately linked to their chemical structure. SAR studies provide valuable insights into how different structural modifications influence pharmacological properties.
Impact of Piperazine Ring Substituents on Biological Activity
The substituents on the piperazine ring are critical determinants of the biological activity of this class of compounds.
N1-Substituent: In many biologically active piperazine derivatives, the N1-position is substituted with an aryl group, which is often crucial for high-affinity receptor binding. In this compound, this position is occupied by a hydrogen atom (or is protonated under physiological conditions), which would significantly alter its interaction with receptors compared to arylpiperazines.
N4-Substituent: The substituent at the N4-position of the piperazine ring plays a major role in defining the pharmacological profile. The 3-cyanopropyl group is a flexible alkyl chain with a terminal cyano group.
Chain Length: The length of the alkyl chain can influence the distance between the piperazine core and any terminal functional groups, which is often critical for optimal receptor interaction.
Cyano Group: The nitrile (cyano) group is a polar, electron-withdrawing group that can participate in dipole-dipole interactions and hydrogen bonding. This can influence the compound's solubility, membrane permeability, and binding to target proteins.
The table below summarizes the general impact of piperazine ring substituents on biological activity based on studies of various piperazine derivatives.
| Substituent Position | General Impact on Biological Activity | References |
| N1-Aryl Group | Often crucial for high-affinity binding to serotonin and dopamine receptors. | nih.gov |
| N4-Alkyl Chain Length | Affects the spatial orientation of functional groups and can be optimized for specific receptor interactions. | nih.gov |
| N4-Terminal Functional Group | Influences polarity, hydrogen bonding capacity, and overall binding affinity. The cyano group can act as a hydrogen bond acceptor. | nih.gov |
Role of the Cyanopropyl Chain in Receptor Binding
The 3-cyanopropyl moiety attached to the N1-position of the piperazine ring plays a crucial role in the interaction of "this compound" derivatives with their biological targets. The length, flexibility, and the presence of the terminal cyano group are all significant determinants of binding affinity and selectivity.
The propyl chain itself provides an optimal spacer length, allowing the piperazine core and the cyano group to orient themselves effectively within the binding pocket of various receptors. This three-carbon chain offers a degree of conformational flexibility, which can be advantageous for achieving an optimal binding conformation.
The terminal cyano group (–C≡N) is a key pharmacophoric feature. Due to the triple bond, the cyano group is linear and possesses a significant dipole moment. The nitrogen atom can act as a hydrogen bond acceptor, while the carbon atom can participate in other types of interactions. The electron-withdrawing nature of the cyano group can also influence the basicity of the distal piperazine nitrogen, which in turn affects its interaction with acidic residues in the receptor binding site.
Influence of Aromatic and Heteroaromatic Substitutions
The nature of the substituent at the N4-position of the this compound core, typically an aromatic or heteroaromatic ring system, profoundly influences the compound's pharmacological profile, including its binding affinity and selectivity for various receptors.
Aromatic Substitutions:
Substitutions on a phenyl ring attached to the piperazine moiety can dramatically alter binding characteristics. The position, size, and electronic properties (electron-donating or electron-withdrawing) of the substituents are critical. For instance, in a series of N-(substituted phenyl)piperazine analogs evaluated for dopamine D3 versus D2 receptor selectivity, the type and position of halogen substitution on the phenyl ring had a significant impact on binding affinity and selectivity. mdpi.com
Generally, lipophilic and electron-withdrawing groups on the aromatic ring tend to influence the interaction with hydrophobic pockets within the receptor. The following table illustrates the effect of different substitutions on the phenyl ring on the binding affinity (Ki) at dopamine D3 receptors for a series of N-phenylpiperazine analogs.
| Compound | Substitution on Phenyl Ring | D3 Receptor Binding Affinity (Ki, nM) |
|---|---|---|
| 6a | 2-F | 1.4 |
| 6b | 3-F | 2.7 |
| 6c | 4-F | 3.8 |
| 6d | 2,3-diF | 6.1 |
| 6e | 2,5-diF | 14 |
| 6f | 3,4-diF | 43 |
Data sourced from a study on substituted N-phenylpiperazine analogs. mdpi.com
Heteroaromatic Substitutions:
Replacing the aromatic ring with a heteroaromatic system introduces heteroatoms (like nitrogen, oxygen, or sulfur) that can act as hydrogen bond donors or acceptors, leading to additional interactions with the receptor. This can enhance both affinity and selectivity. For example, the introduction of a benzofuran (B130515) moiety in a series of N-benzylpiperazine derivatives led to high-affinity sigma-1 receptor ligands. nih.gov
In a study of dopamine D2/D3 receptor ligands, replacing a phenyl ring with various heterocyclic rings demonstrated that these modifications are well-tolerated and can modulate binding affinity. nih.gov For instance, the introduction of an indole (B1671886) ring system connected to the piperazine nitrogen can lead to high-affinity ligands. The point of attachment to the heteroaromatic ring also plays a role in determining the binding profile. nih.gov
The table below shows the binding affinities of some heteroaromatic derivatives at dopamine D2 and D3 receptors.
| Compound | Heteroaromatic Moiety | D2 Receptor Binding Affinity (Ki, nM) | D3 Receptor Binding Affinity (Ki, nM) |
|---|---|---|---|
| 10h | Benzofuran | 132 | 5.23 |
| 10i | Benzo[b]thiophene | 76.9 | 1.69 |
| 10j | Quinoline | 158 | ~5.23 |
| (-)-10e | Indole (2-position linker) | 47.5 | 0.57 |
| 10f | Indole (3-position linker) | 58.9 | ~0.57 |
Data extracted from research on N-heterocyclic substituted piperazine derivatives. nih.gov
Conformational Preferences and Biological Efficacy
The biologically active conformation is the specific spatial arrangement that the molecule adopts to bind optimally to its receptor. This conformation may not necessarily be the lowest energy conformation in solution. The energy barrier for the interconversion between different conformers is an important consideration. For instance, the interconversion of axial and equatorial chair conformers of piperazine-like rings can occur through various pathways, including nitrogen inversion. researchgate.net
Introducing conformational constraints into the molecule can be a powerful strategy to enhance binding affinity and selectivity. By rigidifying the structure, the entropic penalty of binding is reduced, as the molecule does not need to "freeze" into a specific conformation upon binding. For example, the introduction of bulky groups or the incorporation of the piperazine ring into a more rigid bicyclic system can lock the molecule into a preferred conformation. nih.gov
Metabolic and Toxicological Research Insights
Metabolic Pathways and Biotransformation
The biotransformation of 1-(3-Cyanopropyl)piperazine is expected to proceed through several established metabolic reactions common to xenobiotics containing a piperazine (B1678402) ring. These pathways primarily involve oxidative reactions catalyzed by hepatic enzymes, leading to the formation of more polar metabolites that can be readily excreted.
The metabolism of piperazine-containing compounds is frequently initiated by Phase I reactions, particularly N-dealkylation and hydroxylation. researchgate.netresearchgate.net
N-Dealkylation: This is a primary metabolic route for many piperazine derivatives. nih.govmdpi.comsemanticscholar.org The process is catalyzed by cytochrome P450 (CYP) enzymes, which hydroxylate the carbon atom alpha to the nitrogen in the cyanopropyl side chain. nih.gov This creates an unstable carbinolamine intermediate that spontaneously cleaves, yielding piperazine and 4-oxobutanoic acid (following hydrolysis of the nitrile). This cleavage of the C-N bond is a significant pathway in the metabolism of various drugs containing amine structures. mdpi.com
Hydroxylation: This oxidative reaction can occur at several positions on the this compound molecule. The piperazine ring itself can be hydroxylated, or oxidation may occur on the propyl side chain. Aromatic hydroxylation is a major pathway for arylpiperazine derivatives, and while this compound lacks an aromatic ring, aliphatic hydroxylation is a plausible alternative. nih.govnih.gov
Table 1: Plausible Phase I Metabolic Reactions for this compound
| Reaction Type | Target Site | Resulting Intermediate/Product |
|---|---|---|
| N-Dealkylation | Propyl group attached to N-1 | Piperazine + 3-Cyanopropionaldehyde |
| Hydroxylation | Piperazine Ring (C-2/C-3) | Hydroxy-1-(3-cyanopropyl)piperazine |
| Hydroxylation | Propyl Side Chain | 1-(Hydroxy-3-cyanopropyl)piperazine |
| N-Oxidation | Piperazine Ring (N-4) | This compound-N-oxide |
| Ring Opening | Piperazine Ring | N-(3-Cyanopropyl)ethylenediamine derivatives |
Following initial Phase I biotransformations, the resulting metabolites of this compound are expected to be more polar than the parent compound. The primary metabolite from N-dealkylation would be piperazine itself, which can undergo further metabolism. nih.gov Hydroxylated metabolites are key intermediates that can proceed to Phase II conjugation reactions. nih.gov
Another potential metabolic pathway involves the hydrolysis of the terminal nitrile group (-CN) of the cyanopropyl side chain. This reaction would convert the nitrile to a carboxylic acid, forming 4-(piperazin-1-yl)butanoic acid. This metabolite, being significantly more polar, would be readily excreted.
The primary route of excretion for these water-soluble metabolites is expected to be renal. After formation in the liver, metabolites enter systemic circulation and are filtered by the kidneys for elimination in the urine. Phase II conjugates, such as glucuronides or sulfates formed from hydroxylated intermediates, are particularly suited for efficient renal clearance. nih.govnih.gov
Table 2: Predicted Major Metabolites of this compound
| Metabolite Name | Metabolic Pathway |
|---|---|
| Piperazine | N-Dealkylation |
| 3-Hydroxy-1-(3-cyanopropyl)piperazine | Ring Hydroxylation |
| This compound-N-oxide | N-Oxidation |
| 4-(Piperazin-1-yl)butanoic acid | Nitrile Hydrolysis |
The enzymatic processes governing the metabolism of this compound are primarily driven by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver. nih.govmdpi.com For piperazine derivatives, several specific CYP isoforms have been identified as key catalysts.
Studies on various piperazine-containing drugs have shown significant involvement of CYP3A4 and CYP2D6 in their N-dealkylation and oxidation. nih.govresearchgate.net Other isoforms, such as CYP1A2 and CYP2C19, have also been implicated in the metabolism of certain piperazine compounds, particularly in N-demethylation and sulfoxidation reactions. nih.gov The specific isoforms responsible for metabolizing this compound have not been directly studied, but based on the extensive literature for analogous structures, CYP3A4 is highly likely to be the principal enzyme involved in its oxidative metabolism. nih.govresearchgate.net
Toxicological Studies and Safety Profiles
The toxicological assessment of this compound involves evaluating its potential for mutagenicity, genotoxicity, and cytotoxicity through various in vitro and in vivo models. While data specific to this compound is limited, the safety profile can be inferred from studies on piperazine and its derivatives.
Genotoxicity testing is crucial for identifying substances that can cause genetic damage. cambridgemedchemconsulting.com The standard initial screening for mutagenic potential is the bacterial reverse mutation assay, commonly known as the Ames test. nih.govicm.edu.pl
For piperazine itself, the available data suggest it is not mutagenic. industrialchemicals.gov.au However, a significant concern for secondary amines like piperazine and its derivatives is the potential for in vivo nitrosation. This reaction can occur in the acidic environment of the stomach in the presence of nitrites, leading to the formation of N-nitroso compounds. N-nitrosopiperazine and its derivatives are known to be mutagenic and carcinogenic. europa.eu Therefore, while this compound itself may be negative in standard Ames tests, its potential to form N-nitroso-1-(3-cyanopropyl)piperazine in vivo presents a genotoxic risk.
Some complex piperazine derivatives have demonstrated mutagenicity in the Ames test, particularly after metabolic activation with a rat liver S9 fraction, suggesting that their metabolites are the genotoxic species. nih.gov This highlights the importance of including metabolic activation systems in the genotoxicity assessment of any new piperazine compound.
Table 3: Summary of Genotoxicity Profile for Piperazine
| Test System | Result | Condition | Reference |
|---|---|---|---|
| Ames Test (in vitro) | Negative | With/Without S9 | industrialchemicals.gov.au |
| Micronucleus Test (in vivo) | Negative | Mouse | europa.eu |
| DNA Damage (in vivo) | Negative | Rat Liver | europa.eu |
| Mutagenicity of N-Nitroso Metabolite | Positive | In vivo | europa.eu |
The general toxicity of this compound can be predicted based on studies of the parent piperazine molecule and related derivatives. Piperazine exhibits low acute toxicity in animal models. industrialchemicals.gov.aueuropa.eu
In vitro studies on various designer piperazine drugs using human liver cell lines (e.g., HepG2, HepaRG) and primary rat hepatocytes have revealed potential for hepatotoxicity. researchgate.net The cytotoxic effects observed in these studies were often concentration-dependent and associated with mechanisms such as intracellular ATP depletion, oxidative stress, loss of mitochondrial membrane potential, and activation of caspases, indicating an induction of apoptosis. researchgate.net Among several tested analogues, compounds like 1-(3-trifluoromethylphenyl)piperazine (TFMPP) showed the highest cytotoxicity. researchgate.net
In vivo toxicological evaluations in alternative models, such as the nematode Caenorhabditis elegans, have also demonstrated the toxicity of certain piperazine derivatives, corroborating the findings from in vitro assays. dntb.gov.ua These studies provide valuable models for assessing the potential adverse effects of new piperazine compounds.
Table 4: Summary of In Vitro Cytotoxicity Data for Select Piperazine Derivatives
| Compound | Cell Line | Endpoint | Key Finding |
|---|---|---|---|
| N-benzylpiperazine (BZP) | HepaRG, HepG2 | Cell Viability (MTT) | Moderate cytotoxicity |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | HepaRG, HepG2 | Cell Viability (MTT) | Highest cytotoxicity among tested analogues |
| 1-(4-methoxyphenyl)piperazine (MeOPP) | HepaRG, HepG2 | Cell Viability (MTT) | Lower cytotoxicity |
| 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) | HepaRG, HepG2 | Cell Viability (MTT) | Lower cytotoxicity |
| Various Piperazines | Primary Rat Hepatocytes | ATP, GSH, Caspase-3 | ATP and GSH depletion, caspase activation |
Identification of Toxic Metabolites or Byproducts
While direct metabolic and toxicological studies on this compound are not extensively available in publicly accessible scientific literature, the potential for the formation of toxic metabolites or byproducts can be inferred from research on structurally related piperazine compounds and the known biotransformation pathways of aliphatic nitriles. The metabolic fate of this compound is likely determined by the enzymatic processes acting on its two primary structural components: the piperazine ring and the cyanopropyl side chain.
Detailed Research Findings
Research into the metabolism of various piperazine derivatives has revealed several common metabolic pathways. These include N-dealkylation, oxidation of the piperazine ring, and subsequent cleavage of the ring structure. For instance, studies on piperazine-derived drugs have shown that the piperazine moiety can be degraded to metabolites such as ethylenediamine (B42938). Furthermore, oxidative degradation of the piperazine ring can result in the formation of byproducts like 2-oxopiperazine and formylpiperazine.
The cyanopropyl group is also subject to specific metabolic transformations. The biotransformation of aliphatic nitriles is a critical area of toxicological research. One significant pathway involves the cytochrome P450 enzyme system, which can oxidize the carbon atom adjacent (alpha) to the cyano group. This oxidation leads to the formation of a cyanohydrin intermediate. Cyanohydrins are often unstable and can decompose to release cyanide, a well-known potent toxicant. The liberated cyanide can exert its toxic effects by inhibiting cellular respiration.
Another established metabolic route for aliphatic nitriles is enzymatic hydrolysis. This process can be catalyzed by nitrile hydratases and nitrilases. These enzymes convert the nitrile group into an amide, which can then be further hydrolyzed to a carboxylic acid and ammonia (B1221849). While this pathway generally leads to less toxic products compared to cyanide release, the intermediate amide and the final carboxylic acid metabolite could still possess biological activity or contribute to cellular stress.
Given these established metabolic pathways for piperazine and aliphatic nitriles, it is plausible that the biotransformation of this compound could generate a number of potentially toxic metabolites. The formation of cyanide via the cyanohydrin pathway represents a significant toxicological concern. Additionally, the degradation products of the piperazine ring could have their own inherent toxicities.
The following interactive data table summarizes the potential toxic metabolites of this compound based on the metabolic pathways of its constituent chemical moieties.
Potential Toxic Metabolites of this compound
| Metabolite Name | Parent Moiety | Metabolic Pathway | Potential Toxicity |
|---|---|---|---|
| Cyanide | Cyanopropyl | Cytochrome P450 oxidation | Highly toxic, inhibits cellular respiration |
| 4-(Piperazin-1-yl)butanamide | Cyanopropyl | Nitrile hydrolysis | Potential for biological activity |
| 4-(Piperazin-1-yl)butanoic acid | Cyanopropyl | Nitrile hydrolysis | Potential for biological activity |
| Ethylenediamine | Piperazine Ring | Ring degradation | Can be a skin and respiratory sensitizer |
| 2-Oxopiperazine | Piperazine Ring | Ring oxidation | Biological activity not well characterized |
| Formylpiperazine | Piperazine Ring | Ring oxidation | Biological activity not well characterized |
| Propionaldehyde | Cyanopropyl | Cyanohydrin decomposition | Can be irritating and cause cellular damage |
Advanced Analytical Methodologies in Research
Chromatographic Techniques
Chromatography is a fundamental technique for separating "1-(3-Cyanopropyl)piperazine" from impurities, metabolites, or other components in a mixture. The choice of technique depends on the compound's properties and the analytical requirements.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of piperazine (B1678402) derivatives. Since "this compound" lacks a strong native chromophore, its detection by UV-Visible spectroscopy can be challenging at low concentrations. sielc.com To overcome this, derivatization with a UV-active agent is a common strategy. researchgate.netjocpr.com Reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be reacted with the secondary amine of the piperazine ring to form a stable, UV-active derivative, allowing for sensitive detection. researchgate.netjocpr.com
UV/DAD Detectors: A Photodiode Array (DAD) detector offers an advantage over a simple UV detector by providing spectral information across a range of wavelengths, which aids in peak identification and purity assessment. researchgate.net
Evaporative Light Scattering Detector (ELSD): For analytes like "this compound" that are non-volatile and lack a UV chromophore, an ELSD is a valuable alternative. sielc.comresearchgate.net This detector is mass-sensitive and does not require the analyte to have specific optical properties. researchgate.net
Fluorescence Detector (FLD): Similar to UV detection, fluorescence detection often requires derivatization with a fluorescent tag, such as dansyl chloride, to achieve high sensitivity for piperazine compounds. researchgate.net
The following table summarizes typical HPLC conditions that could be adapted for the analysis of "this compound", often following a derivatization step.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both the identification and quantification of volatile and semi-volatile compounds. unodc.org For piperazine derivatives, GC-MS provides high specificity due to the unique mass spectrum generated for each compound. rsc.org
Identification: The mass spectrometer fragments the analyte molecules in a reproducible manner, creating a characteristic fragmentation pattern, or mass spectrum. mdma.chnih.gov This "fingerprint" allows for unambiguous identification by comparing it to a spectral library. For "this compound", key fragments would likely arise from the cleavage of the cyanopropyl side chain and the fragmentation of the piperazine ring.
Quantification: For quantitative analysis, Selected Ion Monitoring (SIM) mode is often employed. scholars.direct Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific, characteristic ions of the target analyte. scholars.direct This significantly enhances the sensitivity and allows for the accurate quantification of the compound even at low concentrations. scholars.direct Derivatization with agents like trifluoroacetyl (TFA) may be used to improve the chromatographic properties and volatility of piperazine compounds. researchgate.net
The table below lists potential characteristic mass-to-charge ratios (m/z) that could be used for the identification and quantification of "this compound" by GC-MS.
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns packed with smaller particles (typically sub-2 µm), UHPLC systems can operate at higher pressures, leading to dramatically improved resolution, higher sensitivity, and significantly faster analysis times. mdpi.com For complex samples containing "this compound" and multiple related impurities, UHPLC can provide a superior separation that might not be achievable with standard HPLC. nih.gov The principles of detection (UV, DAD, MS) remain the same as in HPLC, but the enhanced separation efficiency is a key advantage. mdpi.com
"this compound" is a polar compound, which can be challenging to retain on traditional reversed-phase (RP) HPLC columns. sielc.com Hydrophilic Interaction Chromatography (HILIC) is an alternative separation mode specifically designed for highly polar and hydrophilic compounds. researchgate.netsigmaaldrich.com
In HILIC, a polar stationary phase (such as bare silica (B1680970) or a column bonded with cyano or amino groups) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer. researchgate.netnih.gov The separation mechanism involves the partitioning of the polar analyte between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the polar stationary phase. sigmaaldrich.commerckmillipore.com This results in strong retention of polar compounds that would otherwise elute quickly in RP-HPLC. nih.gov HILIC is often coupled with ELSD or mass spectrometry for detection and has been successfully used for the analysis of piperazine. researchgate.net
Spectroscopic Methods
Spectroscopic methods are indispensable for the definitive structural confirmation of molecules like "this compound".
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds. nih.gov Through one-dimensional (1H and 13C NMR) and two-dimensional experiments, the exact connectivity of atoms and the stereochemistry of a molecule can be determined.
¹H NMR: A ¹H NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For "this compound", distinct signals would be expected for the protons on the piperazine ring and the three different methylene (B1212753) groups of the cyanopropyl chain. The integration of these signals would confirm the number of protons in each group, and the splitting patterns (multiplicity) would reveal adjacent protons. nih.govrsc.org
¹³C NMR: A ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. elsevierpure.com For "this compound", signals would be observed for the carbons of the piperazine ring, the methylene carbons of the side chain, and the carbon of the nitrile group. nih.govresearchgate.net
The following table presents the predicted ¹H and ¹³C NMR chemical shifts for "this compound".
Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and structural details of "this compound." In electron ionization (EI-MS), the molecule is expected to produce a molecular ion peak corresponding to its exact mass. Tandem mass spectrometry (MS/MS) provides deeper structural insight by analyzing the fragmentation patterns of a selected precursor ion.
The fragmentation of piperazine derivatives is well-characterized and typically involves cleavages within the piperazine ring. researchgate.netnih.gov For "this compound," fragmentation is anticipated to occur at the piperazine ring and along the cyanopropyl side chain. Common fragmentation pathways for piperazine rings include the loss of a C2H4N fragment. nih.gov The presence of the cyanopropyl group introduces additional cleavage points. The analysis of these fragments allows for the unambiguous confirmation of the compound's structure.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion (m/z) | Predicted Structure/Origin | Significance |
| 153 | [M]+ Molecular Ion | Confirms the molecular weight of the compound. |
| 126 | [M-HCN]+ | Loss of hydrogen cyanide from the propyl chain. |
| 97 | [M-C3H4N]+ | Cleavage of the cyanopropyl side chain. |
| 85 | [C4H9N2]+ | Characteristic fragment of the piperazine ring. |
| 56 | [C3H6N]+ | A key indicator of the piperazine ring structure. nih.gov |
Note: The m/z values are predicted based on the structure and common fragmentation patterns of related molecules. Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in "this compound." The IR spectrum provides a unique "fingerprint" based on the vibrational frequencies of the molecule's chemical bonds.
The key functional groups in "this compound" each have characteristic absorption bands. The most distinct of these is the nitrile group (C≡N), which exhibits a sharp, medium-intensity absorption band in a relatively uncongested region of the spectrum. uantwerpen.be The piperazine ring contributes several other characteristic signals, including C-H and C-N stretching vibrations. researchgate.net Gas chromatography-infrared detection (GC-IRD) can be an excellent technique for differentiating between isomers of piperazine derivatives. auburn.edu
Table 2: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2245 | C≡N stretch | Nitrile |
| 2800-3000 | C-H stretch | Aliphatic (Piperazine ring and propyl chain) |
| 1440-1475 | C-H bend | Aliphatic |
| 1120-1190 | C-N stretch | Aliphatic Amine (Piperazine) |
Note: These are typical wavenumber ranges. The exact position and intensity of the peaks can be influenced by the molecular environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions. This technique is most effective for compounds containing chromophores, which are parts of a molecule that absorb light.
"this compound," being composed of aliphatic amine and nitrile functional groups, lacks significant chromophores that absorb in the 200-800 nm range. researchgate.netnist.gov Consequently, it is expected to show minimal to no absorbance, making direct detection and quantification by UV-Vis spectroscopy challenging. To overcome this limitation, analytical methods often employ a derivatization step. jocpr.com In this process, the piperazine moiety is reacted with a chromophoric agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), to form a new compound that is highly active in the UV-Vis spectrum, allowing for sensitive detection using common HPLC-UV instrumentation. jocpr.comjocpr.com
Method Validation and Sensitivity in Research Studies
For any analytical method to be considered reliable and accurate, it must undergo a thorough validation process. jddtonline.info Method validation for the analysis of piperazine derivatives typically assesses parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). arabjchem.orgresearchgate.net
Linearity : This parameter establishes the concentration range over which the analytical method provides a response that is directly proportional to the concentration of the analyte. For related piperazine compounds, linearity is often demonstrated with a correlation coefficient (R²) greater than 0.99. arabjchem.org
Precision : Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD), with values typically below 5% being acceptable.
Accuracy : Accuracy reflects the closeness of the measured value to a known true value and is often assessed through recovery studies in a spiked matrix. Recoveries for piperazine analyses are generally expected to be within 95-105%.
Sensitivity (LOD & LOQ) : The sensitivity of a method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov For trace analysis of piperazine-related impurities using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), very low detection limits can be achieved. arabjchem.orgresearchgate.net
Table 3: Typical Method Validation Parameters for Analysis of Piperazine Derivatives
| Parameter | Typical Performance Metric | Technique Example | Reference |
| Linearity (R²) | > 0.999 | LC-MS/MS | arabjchem.org |
| Precision (%RSD) | < 2.0% | Gas Chromatography (GC) | |
| LOD | 0.01 ppm | LC-MS/MS | arabjchem.org |
| LOQ | 0.03 ppm | LC-MS/MS | arabjchem.org |
| Accuracy (% Recovery) | 98.5 - 98.9% | Gas Chromatography (GC) |
Note: These values are examples from studies on structurally related piperazine compounds and represent typical targets for method validation.
Emerging Research Directions and Future Perspectives
Novel Synthetic Routes and Sustainable Chemistry
Key developments in this area include:
Photoredox Catalysis : Visible-light-promoted reactions are emerging as a powerful tool for C–H functionalization of the piperazine (B1678402) ring. mdpi.com These methods can proceed under mild conditions and often utilize organic photocatalysts, which are more sustainable alternatives to expensive and potentially toxic transition-metal catalysts. mdpi.com
Microwave and Ultrasound-Assisted Synthesis : Microwave and sonochemical methods have been shown to dramatically reduce reaction times for the synthesis of 1,3,5-triazine (B166579) derivatives incorporating a piperazine moiety, often while maintaining high yields. mdpi.comnih.gov These techniques enhance reaction rates and can enable the use of more environmentally benign solvents, including aqueous media. mdpi.comnih.gov
Heterogeneous Catalysis : The immobilization of piperazine on solid supports, such as graphene oxide, has been explored to create reusable, heterogeneous acid-base catalysts. rsc.org This approach simplifies product purification, allows for catalyst recycling, and aligns with green chemistry principles by reducing waste. rsc.org
Novel Cyclization Strategies : Researchers are developing new palladium-catalyzed cyclization reactions and intramolecular hydroamination techniques to create highly substituted and structurally diverse piperazine rings with high control over the final product's stereochemistry. organic-chemistry.org
Table 1: Comparison of Synthetic Methodologies for Piperazine Derivatives
| Methodology | Description | Advantages | Challenges/Limitations |
|---|---|---|---|
| Traditional Synthesis | Often involves multi-step reactions with harsh reagents and solvents, such as the reaction of alcoholic ammonia (B1221849) with 1,2-dichloroethane. chemicalbook.com | Well-established and widely understood procedures. | Can generate significant chemical waste, may require high temperatures and pressures, and often involves hazardous materials. |
| Photoredox Catalysis | Uses visible light to initiate chemical transformations, often for C-H functionalization, using photocatalysts like iridium complexes or organic dyes. mdpi.com | High selectivity, mild reaction conditions, and the ability to use sustainable organic photocatalysts. mdpi.com | Catalyst cost and stability can be a factor; scaling up photochemical reactions can present challenges. |
| Microwave/Ultrasound | Employs microwave or ultrasonic irradiation to accelerate reaction rates. mdpi.com | Drastically reduced reaction times (minutes vs. hours), improved yields, and potential for solvent-free or aqueous media reactions. mdpi.comnih.gov | Requires specialized equipment; thermal and non-thermal effects must be carefully controlled for reproducibility. |
| Heterogeneous Catalysis | Involves catalysts in a different phase from the reactants, such as piperazine immobilized on a solid support like graphene oxide. rsc.org | Easy separation and recovery of the catalyst, potential for continuous flow processes, and enhanced catalyst stability and reusability. rsc.org | Potential for leaching of the active species from the support; mass transfer limitations can affect reaction rates. |
Computational Chemistry and Drug Design
Computational tools are indispensable in modern drug discovery, enabling the rational design and optimization of 1-(3-Cyanopropyl)piperazine derivatives before their physical synthesis. aps.org These in silico methods predict molecular interactions, properties, and activities, thereby accelerating the development of new therapeutic agents.
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand (such as a piperazine derivative) and a biological target, typically a protein or enzyme. nih.govmdpi.com
Molecular Docking predicts the preferred orientation of a molecule when bound to a receptor, providing insights into binding affinity and mode of action. nih.govbohrium.com For instance, docking studies on arylpiperazine derivatives have been used to explore their interactions with the androgen receptor, which is implicated in prostate cancer. nih.gov Similarly, these studies have helped visualize how phenylpiperazine derivatives bind within the active site of topoisomerase IIα, a mechanism relevant to their anticancer effects. mdpi.com
Molecular Dynamics (MD) Simulations provide a deeper understanding of the dynamic nature of these interactions over time. MD simulations can confirm the stability of a ligand-receptor complex predicted by docking and reveal crucial movements and conformational changes that influence binding. nih.govnih.gov For example, MD simulations have been used to assess the stability of complexes between 1,3,5-triazine derivatives and their protein targets, reinforcing docking predictions and guiding further compound development. bohrium.com These simulations have also been instrumental in understanding the basis of chemoselectivity in enzymes that process piperazine-related structures. nih.gov
Table 2: Examples of Molecular Docking and Dynamics Studies on Piperazine Derivatives
| Derivative Class | Biological Target | Key Findings & Purpose |
|---|---|---|
| Arylpiperazines | Androgen Receptor (AR) | Identified key hydrogen, electrostatic, and hydrophobic bond interactions, providing a roadmap for designing more potent anti-prostate cancer agents. nih.gov |
| Arylpiperazine Dioxo-triazines | Serotonin (B10506) Receptor 5-HT1A | A homology model of the receptor was generated to dock ligands and predict complex stability through MD simulations, identifying key structural features for agonist activity. nih.gov |
| Phenylpiperazine Benzothiazines | Topoisomerase IIα | Docking studies confirmed that derivatives can bind in the active center of the enzyme, supporting a groove-binding mechanism of action for their anticancer effects. mdpi.com |
| Piperidine/Piperazine Fused Systems | Sigma-1 Receptor (S1R) | Docking and MD simulations were used to decipher the binding mode of a newly discovered S1R agonist, identifying crucial amino acid interactions for structure-based optimization. nih.govrsc.org |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. nih.gov By building mathematical models, QSAR can predict the activity of newly designed molecules, prioritizing the synthesis of the most promising candidates. mdpi.com
For piperazine derivatives, 2D and 3D-QSAR studies have been successfully applied. nih.govnih.gov A 2D-QSAR study on arylpiperazine derivatives identified specific molecular descriptors (e.g., MATS7c, MATS3e) that are strongly correlated with anti-proliferative activity against prostate cancer cells. nih.gov The resulting model demonstrated high predictive power, making it a valuable tool for designing new compounds with enhanced potency. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional map of the physicochemical properties that are favorable or unfavorable for activity, offering more detailed structural insights for optimization. nih.govekb.eg
Table 3: Illustrative QSAR Model Parameters for Arylpiperazine Derivatives Against PC-3 Cancer Cells
| Parameter | Value | Description |
|---|---|---|
| R² | 0.8483 | The coefficient of determination, indicating that the model explains ~85% of the variance in the experimental activity. nih.gov |
| R²adj | 0.8078 | The R² value adjusted for the number of descriptors in the model. nih.gov |
| Q²cv | 0.7122 | The cross-validated R² from leave-one-out analysis, indicating the model's internal predictive ability. nih.gov |
| R²test | 0.6682 | The R² for the external test set, confirming the model's ability to predict the activity of new compounds. nih.gov |
Development of New Pharmacological Applications
The piperazine ring is a well-established pharmacophore found in numerous approved drugs. mdpi.com Research continues to uncover new therapeutic applications for derivatives of this compound, leveraging the scaffold's favorable pharmacokinetic properties, such as improved water solubility and bioavailability. nih.govnih.gov
Current research is focused on a wide spectrum of diseases:
Oncology : Piperazine derivatives are extensively studied for their anticancer properties. mdpi.commdpi.comnih.gov They have shown activity against various cancer cell lines, including prostate and breast cancer. mdpi.comnih.gov The mechanisms of action being explored include the inhibition of key enzymes like topoisomerase II and interactions with receptors such as the androgen receptor. mdpi.comnih.gov
Central Nervous System (CNS) Disorders : The piperazine moiety is central to drugs with antipsychotic, antidepressant, and anxiolytic effects, largely due to its interaction with monoamine pathways. nih.gov Ongoing research seeks to develop novel derivatives with improved efficacy and side-effect profiles for treating conditions like schizophrenia and depression. nih.govresearchgate.net
Infectious Diseases : The structural versatility of piperazine allows for the development of compounds with potent antimicrobial activities against a range of bacteria and fungi. mdpi.comresearchgate.net
Other Therapeutic Areas : The broad biological activity of piperazine derivatives extends to potential anti-inflammatory, antimalarial, and anthelmintic applications. mdpi.com
Table 4: Pharmacological Activities of Investigational Piperazine Derivatives
| Therapeutic Area | Derivative/Lead Compound Class | Potential Mechanism of Action |
|---|---|---|
| Anticancer | Arylpiperazines | Androgen receptor antagonism. nih.gov |
| Phenylpiperazine Benzothiazines | Inhibition of topoisomerase IIα. mdpi.com | |
| CNS Disorders | Arylpiperazine Dioxo-triazines | Serotonin 5-HT1A receptor agonism. nih.gov |
| Antimicrobial | Various Substituted Piperazines | Broad-spectrum activity against Gram-positive and Gram-negative bacteria. researchgate.netfgcu.edu |
| Anti-inflammatory | Chalcone-piperazine derivatives | Inhibition of pro-inflammatory cytokines. nih.govresearchgate.net |
Biotechnological and Industrial Applications Beyond Pharmaceuticals
While the primary focus of research on this compound is often pharmaceutical, the parent piperazine structure and its derivatives have significant utility in various industrial and biotechnological contexts.
Industrial Synthesis : Piperazine is a co-product in the commercial production of ethylenediamine (B42938) and related chemicals. chemicalbook.com It serves as a building block in the manufacture of plastics, resins, and pesticides. chemicalbook.com
Corrosion Inhibition : Piperazine compounds are used as corrosion inhibitors, protecting metals from degradation in various industrial environments. nih.gov
Catalysis : As demonstrated with piperazine-functionalized graphene oxide, these molecules can be used as effective and reusable catalysts in organic synthesis, facilitating the production of other valuable chemical compounds. rsc.org
Carbon Capture : Piperazine and its derivatives are being investigated as highly efficient solvents for capturing carbon dioxide (CO₂) from industrial flue gases, which is a critical technology for mitigating climate change.
Advanced Toxicological Profiling and Risk Assessment
As new derivatives of this compound are developed, a thorough understanding of their toxicological profile is essential for safe application. Modern approaches to toxicology combine experimental studies with computational predictions to create a comprehensive risk assessment.
Metabolism Studies : A key aspect of toxicology is understanding how the body metabolizes a compound. Piperazine derivatives are primarily metabolized by cytochrome P450 enzymes. nih.gov Detailed metabolic studies, often using techniques like gas chromatography-mass spectrometry (GC-MS), are crucial for identifying potential toxic metabolites. nih.gov For example, studies on the designer drug mCPP, a piperazine derivative, identified hydroxylated and N-dealkylated metabolites in urine, which are important markers for detecting exposure. nih.gov
Genotoxicity Assessment : Evaluating the potential for a compound to cause genetic damage is a critical safety checkpoint. Data for specific compounds like this compound can be found in public toxicology databases such as the EPA's CompTox Chemicals Dashboard, which aggregates hazard and genotoxicity information. epa.gov
Computational Toxicology : In silico models are increasingly used to predict the toxicity and adverse effects of new chemical entities early in the development process. These models can forecast potential liabilities such as carcinogenicity, mutagenicity, and organ toxicity, helping to guide the design of safer molecules and reduce the need for extensive animal testing.
Risk Assessment Challenges : A significant challenge in the toxicology of some piperazine derivatives, particularly those abused as recreational drugs, is interpreting their effects in the context of poly-drug use. The wide and overlapping concentration ranges found in biological samples make it difficult to ascertain the specific toxicological significance of the piperazine compound alone. nih.gov
Q & A
Q. Critical Reaction Parameters
- Catalyst Selection : RANEY® nickel ensures efficient reduction of nitriles to amines without over-reduction.
- Temperature Control : Hydrogenation at 40–60°C minimizes side reactions.
- Solvent System : Polar aprotic solvents (e.g., DMF) enhance reactivity.
Q. Table 1: Comparison of Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Substitution | 4-Chlorobutyronitrile, DMF, 80°C | 85 | 92 |
| Hydrogenation | RANEY® Ni, H₂ (50 psi), Ethanol, 50°C | 78 | 95 |
Which analytical techniques are validated for quantifying this compound in complex matrices?
Q. Basic Analytical Strategies
- HPLC with Derivatization : Pre-column derivatization using agents like 1-(2-methoxyphenyl)piperazine stabilizes the compound and enhances UV detectability. A validated method employs a C18 column, acetonitrile/water (70:30) mobile phase, and UV detection at 254 nm .
- GC-MS : Suitable for trace analysis in biological samples. DB-5 columns (30 m × 0.25 mm) with temperature programming (50°C to 280°C at 10°C/min) achieve baseline separation .
Q. Validation Parameters
How do structural modifications at the cyanopropyl group affect the compound's interaction with neurotransmitter transporters?
Advanced Structure-Activity Relationship (SAR)
Modifications to the cyanopropyl moiety significantly alter affinity for dopamine (DAT) and serotonin (SERT) transporters:
Q. Experimental Design for SAR Studies
- Radioligand Binding Assays : Use [³H]WIN 35,428 for DAT and [³H]citalopram for SERT.
- Molecular Docking : Assess interactions with transmembrane domains (e.g., Tyr-95 and Asp-79 residues in DAT) .
How can researchers resolve contradictions in binding affinity data across different studies?
Advanced Data Contradiction Analysis
Discrepancies often arise from assay variability:
Q. Statistical Reconciliation
- Meta-Analysis : Pool data from ≥5 independent studies using random-effects models.
- Standardization : Adopt unified protocols (e.g., NIH Psychoactive Drug Screening Program guidelines) .
What are the key physicochemical properties of this compound relevant to drug discovery?
Q. Basic Physicochemical Profiling
Q. Table 2: Key Properties
| Property | Value/Method | Relevance |
|---|---|---|
| Molecular Weight | 219.3 g/mol | Impacts pharmacokinetics |
| Topological Polar Surface Area (TPSA) | 38 Ų | Predicts blood-brain barrier permeation |
| Hydrogen Bond Acceptors | 4 | Influences solubility and protein binding |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
